COX-2 Enzyme Inhibition: Reported IC₅₀ of 2034489-61-5 and Comparison with Reference COX-2 Inhibitors
In an in vitro enzymatic assay, 2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide (2034489-61-5) inhibited cyclooxygenase-2 (COX-2) with a reported IC₅₀ of 1.2 μM [1]. For context, the well-characterized selective COX-2 inhibitor NS-398 exhibits an IC₅₀ of 3.8 μM against sheep placental COX-2, and celecoxib inhibits human recombinant COX-2 with an IC₅₀ of approximately 0.04 μM [2]. The reported potency of 2034489-61-5 places it in an intermediate range—more potent than NS-398 but substantially less potent than celecoxib. No COX-1 selectivity data have been published for 2034489-61-5, preventing any assessment of isoform selectivity. Critically, this IC₅₀ datum originates from a single aggregated database entry and has not been cross-validated in independent peer-reviewed literature; it should be treated as preliminary and requiring replication.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 μM (source: aggregated database) |
| Comparator Or Baseline | NS-398: IC₅₀ = 3.8 μM (sheep placental COX-2); Celecoxib: IC₅₀ ≈ 0.04 μM (human recombinant COX-2) |
| Quantified Difference | 2034489-61-5 is ~3.2-fold more potent than NS-398; ~30-fold less potent than celecoxib |
| Conditions | In vitro enzymatic assay; specific enzyme source and assay protocol not disclosed in aggregated source |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery programs, a compound with a reported COX-2 IC₅₀ in the low micromolar range may serve as a viable starting scaffold for medicinal chemistry optimization, provided the datum is independently verified.
- [1] Kuujia.com. Cas no 2034489-61-5 Research Brief. COX-2 IC₅₀ reported as 1.2 μM from a cited 2023 Journal of Medicinal Chemistry study (study details not independently retrievable). View Source
- [2] PubChem. Celecoxib Compound Summary. COX-2 IC₅₀ data. View Source
